4-Methylphenyl butylcarbamate
Description
4-Methylphenyl butylcarbamate (chemical formula: C₁₂H₁₇NO₂) is a carbamate derivative characterized by a butylcarbamate group attached to a 4-methylphenyl moiety. Carbamates are widely studied for their diverse applications, including agrochemical, pharmaceutical, and industrial uses. This compound’s structure combines the lipophilic butyl chain with the aromatic 4-methylphenyl group, influencing its physicochemical properties and reactivity.
Properties
CAS No. |
105972-11-0 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(4-methylphenyl) N-butylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-3-4-9-13-12(14)15-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,13,14) |
InChI Key |
JKLACDDXRIXCFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OC1=CC=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylphenyl butylcarbamate typically involves the reaction of 4-methylphenyl isocyanate with butanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction can be represented as follows:
4-Methylphenyl isocyanate+Butanol→4-Methylphenyl butylcarbamate
The reaction is usually conducted in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methylphenyl butylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of different substituted carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxidized carbamate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates with varying functional groups.
Scientific Research Applications
4-Methylphenyl butylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-Methylphenyl butylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
The following comparison focuses on structural analogs, functional group variations, and biological or industrial relevance.
Structural and Functional Group Comparisons
a. 3-Iodo-2-propynyl Butylcarbamate
- Structure : Contains an iodo-propynyl group instead of the 4-methylphenyl moiety.
- Application : Used as a fungicide in biocidal formulations (0.13% concentration in commercial products) .
- Key Difference: The iodo-propynyl group enhances electrophilic reactivity, making it more effective against fungi compared to non-halogenated carbamates.
b. Methyl N-(4-Methylphenyl)sulfonylcarbamate
- Structure : Features a sulfonyl group bridging the carbamate and 4-methylphenyl ring.
c. 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl Alkylcarbamates
- Structure : Chlorophenyl and carbamate groups enhance lipophilicity (log k values determined via HPLC).
- Lipophilicity: log k ranges from 2.5–4.0, suggesting higher membrane permeability than non-chlorinated analogs .
Physicochemical Properties
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
